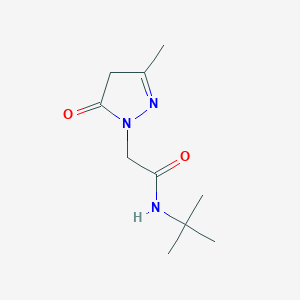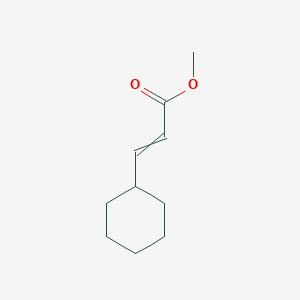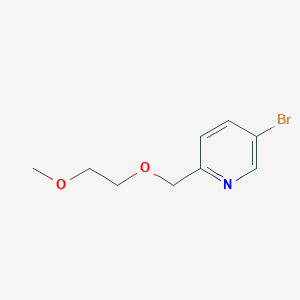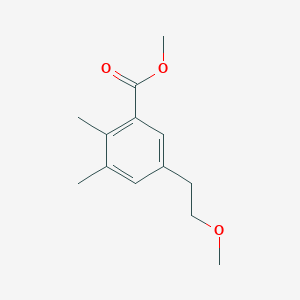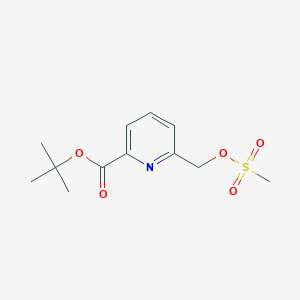![molecular formula C8H3Cl4NS B13882995 2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine](/img/structure/B13882995.png)
2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine is a heterocyclic compound characterized by the presence of chlorine atoms and a methyl group attached to a thieno[3,2-b]pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine typically involves the chlorination of a thieno[3,2-b]pyridine precursor. One common method involves the reaction of 5-methylthieno[3,2-b]pyridine with chlorine gas under controlled conditions to introduce the chlorine atoms at the desired positions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The chlorination reaction is carefully monitored to avoid over-chlorination and to achieve the desired substitution pattern.
化学反应分析
Types of Reactions
2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.
Reduction: Reduction reactions can be used to remove chlorine atoms or to modify the thieno[3,2-b]pyridine core.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as peroxyacetic acid or hydrogen peroxide are used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to achieve reduction.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Products such as sulfoxides and sulfones.
Reduction: Dechlorinated derivatives or modified thieno[3,2-b]pyridine cores.
Substitution: Substituted thieno[3,2-b]pyridine derivatives with various functional groups.
科学研究应用
2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and thieno[3,2-b]pyridine core allow it to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2,3,5,6-Tetrachloro-4-methylthiopyridine
- 2,3,5,6-Tetrachloro-4-mercaptopyridine
- 5-Methylthieno[3,2-b]pyridine
Uniqueness
2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different set of functional groups and positions for chemical modifications, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C8H3Cl4NS |
|---|---|
分子量 |
287.0 g/mol |
IUPAC 名称 |
2,3,6,7-tetrachloro-5-methylthieno[3,2-b]pyridine |
InChI |
InChI=1S/C8H3Cl4NS/c1-2-3(9)4(10)7-6(13-2)5(11)8(12)14-7/h1H3 |
InChI 键 |
NTNVMCAQEBQILM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C2C(=N1)C(=C(S2)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-4-[(4-methylphenyl)methyl]pentanedioic acid](/img/structure/B13882913.png)
![N-[2-(cyanomethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B13882919.png)

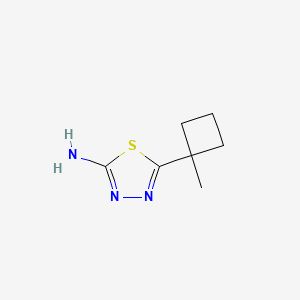
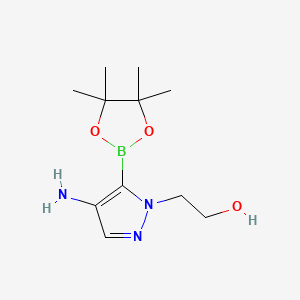
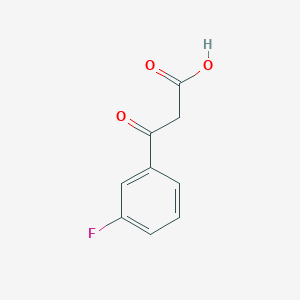
![1-[2-(4-Aminophenyl)acetyl]azetidin-2-one](/img/structure/B13882959.png)

